
N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride typically involves the quaternization of N,N-diethyl-2-hydroxytetradecan-1-amine with benzyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The reaction can be represented as follows:
N,N-diethyl-2-hydroxytetradecan-1-amine+benzyl chloride→N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in cell membrane studies due to its surfactant properties.
Medicine: It has antimicrobial properties and is used in formulations for disinfectants and antiseptics.
Industry: The compound is utilized in the production of detergents and fabric softeners.
Wirkmechanismus
The mechanism by which N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride exerts its effects involves its interaction with biological membranes. The compound disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: A surfactant used in various industrial applications.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent.
Eigenschaften
CAS-Nummer |
92412-51-6 |
|---|---|
Molekularformel |
C25H46ClNO |
Molekulargewicht |
412.1 g/mol |
IUPAC-Name |
benzyl-diethyl-(2-hydroxytetradecyl)azanium;chloride |
InChI |
InChI=1S/C25H46NO.ClH/c1-4-7-8-9-10-11-12-13-14-18-21-25(27)23-26(5-2,6-3)22-24-19-16-15-17-20-24;/h15-17,19-20,25,27H,4-14,18,21-23H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NAWJSCYGQVDSEJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC(C[N+](CC)(CC)CC1=CC=CC=C1)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
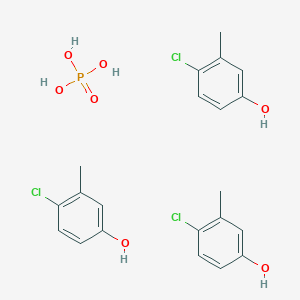
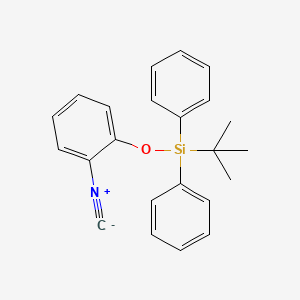
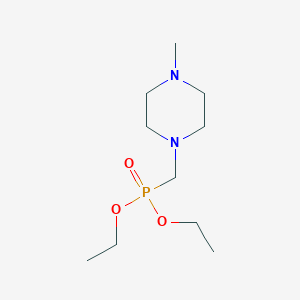
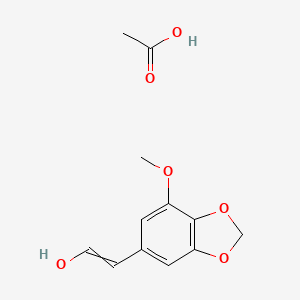

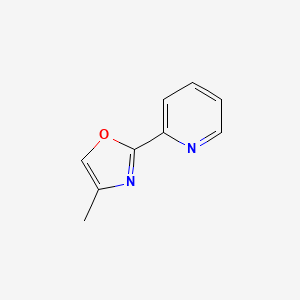
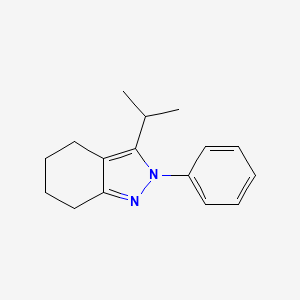

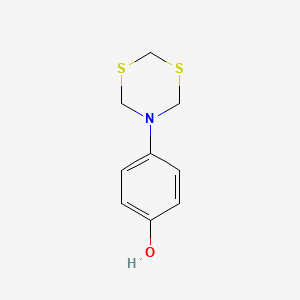
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
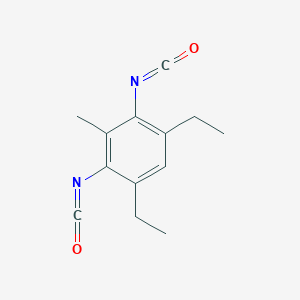

![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
